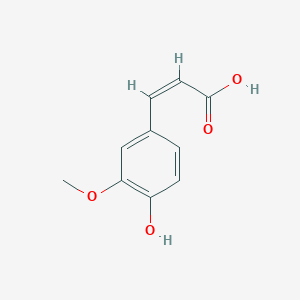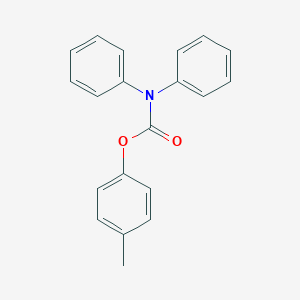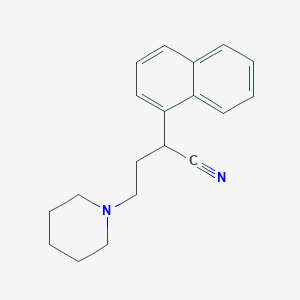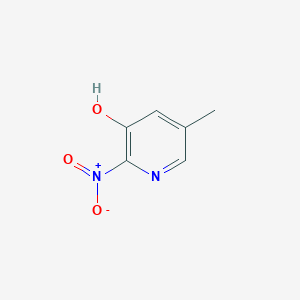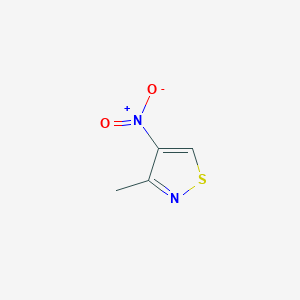
4-(Pyrrolidin-2-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pyrrolidin-2-yl)morpholine, also known as PPM, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential use as a pharmaceutical intermediate. PPM has a unique structure that makes it an attractive candidate for drug development, and its synthesis method is relatively simple. In
Mécanisme D'action
The exact mechanism of action of 4-(Pyrrolidin-2-yl)morpholine is not fully understood, but it is believed to act on the GABAergic system in the brain. 4-(Pyrrolidin-2-yl)morpholine has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and a reduction in seizures, pain, and anxiety.
Biochemical and Physiological Effects:
4-(Pyrrolidin-2-yl)morpholine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to an increase in inhibitory neurotransmission. 4-(Pyrrolidin-2-yl)morpholine has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter, in the brain. This results in a decrease in neuronal excitability and a reduction in seizures, pain, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Pyrrolidin-2-yl)morpholine in lab experiments is its relatively simple synthesis method. 4-(Pyrrolidin-2-yl)morpholine is also stable under a range of conditions, making it easy to handle and store. However, 4-(Pyrrolidin-2-yl)morpholine has limited solubility in water, which can make it difficult to use in certain experiments. It is also important to note that 4-(Pyrrolidin-2-yl)morpholine has not been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 4-(Pyrrolidin-2-yl)morpholine. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 4-(Pyrrolidin-2-yl)morpholine has also been investigated for its potential use in the treatment of pain and anxiety. Further research is needed to fully understand the mechanism of action of 4-(Pyrrolidin-2-yl)morpholine and its potential therapeutic applications. Additionally, new synthesis methods for 4-(Pyrrolidin-2-yl)morpholine could be developed to improve its yield and purity.
Méthodes De Synthèse
4-(Pyrrolidin-2-yl)morpholine can be synthesized through a simple one-step reaction between 4-morpholin-4-yl-butan-2-one and pyrrolidine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the resulting product is purified through column chromatography. The yield of 4-(Pyrrolidin-2-yl)morpholine is typically high, and the purity can be improved through recrystallization.
Applications De Recherche Scientifique
4-(Pyrrolidin-2-yl)morpholine has been studied extensively for its potential use as a pharmaceutical intermediate. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties in animal models. 4-(Pyrrolidin-2-yl)morpholine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
1006-78-6 |
|---|---|
Nom du produit |
4-(Pyrrolidin-2-yl)morpholine |
Formule moléculaire |
C8H16N2O |
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
4-pyrrolidin-2-ylmorpholine |
InChI |
InChI=1S/C8H16N2O/c1-2-8(9-3-1)10-4-6-11-7-5-10/h8-9H,1-7H2 |
Clé InChI |
CSTTWYFHRVNWFD-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)N2CCOCC2 |
SMILES canonique |
C1CC(NC1)N2CCOCC2 |
Synonymes |
Morpholine, 4-(4,5-dihydro-2H-pyrrol-5-yl) (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





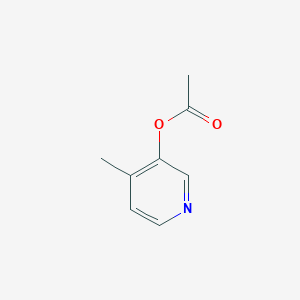
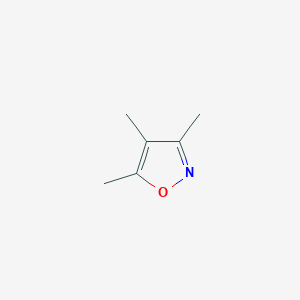
![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
